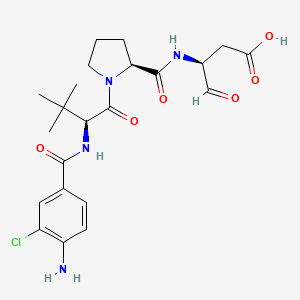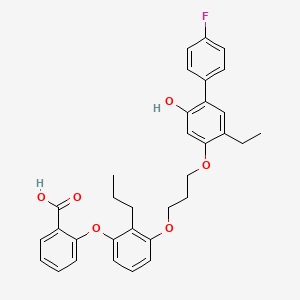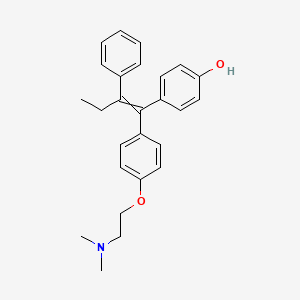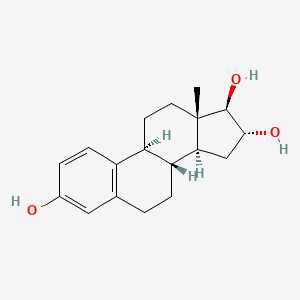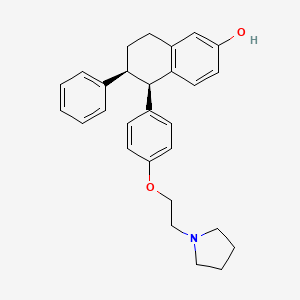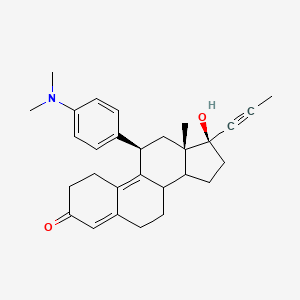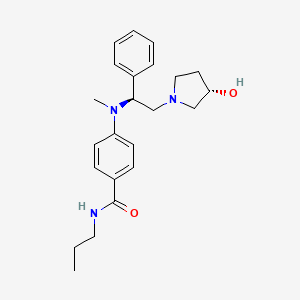
JW-55
Vue d'ensemble
Description
JW55 is a potent and selective inhibitor of the canonical Wnt signaling pathway. It functions by inhibiting the poly(ADP-ribose) polymerase (PARP) domain of tankyrase 1 and tankyrase 2 (TNKS1/2). This inhibition leads to the stabilization of AXIN2, followed by increased degradation of β-catenin, which is a key component in the Wnt signaling pathway .
Applications De Recherche Scientifique
JW55 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of Wnt signaling inhibition on cell proliferation and differentiation.
Medicine: JW55 is used in preclinical studies to explore its potential as a therapeutic agent for diseases such as cancer, where aberrant Wnt signaling is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt signaling pathway
Safety and Hazards
Mécanisme D'action
JW55 exerts its effects by inhibiting the PARP domain of tankyrase 1 and tankyrase 2. This inhibition prevents the auto-poly(ADP-ribosyl)ation of TNKS1/2, leading to the stabilization of AXIN2. Stabilized AXIN2 promotes the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway. This mechanism is crucial for regulating cell proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JW55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and furan ring construction .
Industrial Production Methods
Industrial production of JW55 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
JW55 primarily undergoes reactions typical of organic compounds with amide and furan functionalities. These reactions include:
Oxidation: JW55 can undergo oxidation reactions, particularly at the furan ring.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups.
Substitution: JW55 can participate in substitution reactions, especially at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of JW55 .
Comparaison Avec Des Composés Similaires
Similar Compounds
XAV939: Another tankyrase inhibitor that also targets the Wnt signaling pathway.
IWR-1: Inhibits the Wnt pathway by stabilizing AXIN proteins.
G007-LK: A potent and selective tankyrase inhibitor with similar effects on Wnt signaling
Uniqueness of JW55
JW55 is unique due to its high selectivity and potency in inhibiting the PARP domain of TNKS1/2. It has a distinct chemical structure that allows for effective inhibition of the Wnt signaling pathway, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWZIXSGNFWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387940 | |
| Record name | JW 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664993-53-7 | |
| Record name | JW 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



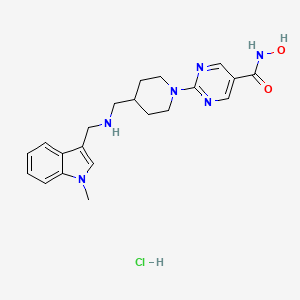

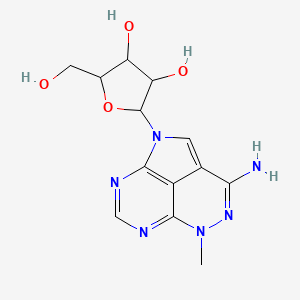
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)
